molecular formula C5H11NO B596494 (3S,4S)-4-Methyloxolan-3-aMine CAS No. 1268520-38-2

(3S,4S)-4-Methyloxolan-3-aMine

Cat. No.: B596494
CAS No.: 1268520-38-2
M. Wt: 101.149
InChI Key: YGAMXHGNEOFJNN-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-4-Methyloxolan-3-aMine is a chiral amine with the molecular formula C5H11NO It is a derivative of tetrahydrofuran, featuring a methyl group and an amine group attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Methyloxolan-3-aMine can be achieved through several methods. One common approach involves the asymmetric synthesis via organocatalytic addition reactions. For example, the addition of dithiomalonates to nitrostyrenes under “on water” conditions has been demonstrated to produce this compound with high stereoselectivity . Another method involves the epoxidation of alkenes followed by ring-opening reactions to introduce the amine group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques, such as chromatography, are common practices to achieve the desired enantiomeric excess and product quality.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Methyloxolan-3-aMine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups, such as alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of substituted amines.

Scientific Research Applications

(3S,4S)-4-Methyloxolan-3-aMine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4S)-4-Methyloxolan-3-aMine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-4-Methyltetrahydrofuran-3-amine
  • (3S,4S)-4-Methylpyrrolidine-3-amine

Uniqueness

(3S,4S)-4-Methyloxolan-3-aMine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. Its chiral nature makes it particularly valuable in asymmetric synthesis and enantioselective applications .

Properties

IUPAC Name

(3S,4S)-4-methyloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4-2-7-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAMXHGNEOFJNN-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801259749
Record name rel-(3R,4R)-Tetrahydro-4-methyl-3-furanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801259749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268520-38-2
Record name rel-(3R,4R)-Tetrahydro-4-methyl-3-furanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268520-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(3R,4R)-Tetrahydro-4-methyl-3-furanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801259749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.